(2R,3R,4S,5S)-4-Amino-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol hydrochloride
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Overview
Description
(2R,3R,4S,5S)-4-Amino-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a tetrahydrofuran ring, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and deprotection steps to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-4-Amino-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce new functional groups at the amino or dimethylamino positions.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5S)-4-Amino-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. Its purine base is similar to those found in DNA and RNA, making it a valuable tool for studying genetic processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis and function makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-4-Amino-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of specific enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular processes. Additionally, it can bind to nucleic acids, interfering with their function and stability.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Cordycepin: A nucleoside analog with potential anticancer properties.
Uniqueness
What sets (2R,3R,4S,5S)-4-Amino-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol hydrochloride apart is its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and enables the exploration of new chemical and biological pathways.
Properties
Molecular Formula |
C12H19ClN6O3 |
---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol;hydrochloride |
InChI |
InChI=1S/C12H18N6O3.ClH/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12;/h4-7,9,12,19-20H,3,13H2,1-2H3;1H/t6-,7-,9-,12-;/m1./s1 |
InChI Key |
AABNBIWXKHMXAD-XUMTUYBXSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O.Cl |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O.Cl |
Origin of Product |
United States |
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